3,6-Difluoro-2-iodopyridine
Description
Significance of Pyridine (B92270) Scaffolds in Organic Synthesis
The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Its presence is also central to the architecture of numerous pharmaceutical agents and agrochemicals. The utility of the pyridine scaffold stems from its unique electronic properties, its ability to engage in a variety of chemical transformations, and its capacity to modulate the physicochemical properties of a molecule, such as solubility. nih.govscispace.com The ease with which the pyridine ring can be functionalized makes it a versatile and highly sought-after building block in the design and synthesis of new chemical entities. nih.govbohrium.com
Strategic Role of Fluorine and Iodine in Pyridine Functionalization
The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility. Fluorine and iodine, in particular, play distinct and strategic roles.
The incorporation of fluorine into organic molecules can profoundly alter their biological and chemical properties. researchgate.net Fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, modulate conformational preferences, and block sites of metabolic degradation, thereby enhancing a drug's bioavailability. rsc.org In the context of pyridine chemistry, fluorine atoms act as powerful electron-withdrawing groups, which can activate the ring towards certain reactions and direct the regioselectivity of others.
Iodine, on the other hand, serves as a versatile synthetic handle. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. More importantly, the iodine substituent is a key participant in a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. ossila.com These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Iodine can also facilitate reactions through its role as a Lewis acid or by participating in radical pathways. nih.govnih.govorganic-chemistry.org
Overview of 3,6-Difluoro-2-iodopyridine as a Key Halogenated Pyridine Building Block
The compound this compound emerges as a particularly valuable building block that synergistically combines the attributes of both fluorine and iodine. This trifunctionalized pyridine offers a unique combination of reactivity and selectivity. The two fluorine atoms significantly influence the electronic landscape of the pyridine ring, while the iodine atom at the 2-position provides a prime site for a multitude of synthetic transformations. This strategic arrangement of substituents makes this compound a highly sought-after intermediate for the synthesis of complex, highly substituted pyridine derivatives. srdorganics.com Its utility is underscored by its application in the construction of novel compounds with potential applications in medicinal chemistry and materials science.
Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂F₂IN |
| Molecular Weight | 240.98 g/mol |
| InChI | InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H |
| InChIKey | IRZACEVEENNQNA-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1F)I)F |
Table 1: Key identifiers for this compound. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
3,6-difluoro-2-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2IN/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZACEVEENNQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Difluoro 2 Iodopyridine and Analogous Fluorinated Iodopyridines
De Novo Synthesis Routes to the Pyridine (B92270) Core
De novo synthesis, the construction of the pyridine ring from acyclic precursors, represents a fundamental approach to heterocyclic chemistry. Methods like the Hantzsch pyridine synthesis or transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes are powerful tools for building the pyridine core. In principle, acyclic starting materials already bearing the requisite fluorine and iodine functionalities, or precursors thereof, could be employed to construct the target molecule in a single convergent sequence.
However, for a specific and relatively simple substitution pattern as seen in 3,6-difluoro-2-iodopyridine, de novo strategies are often less practical than functional group interconversion on a commercially available pyridine scaffold. The challenges in preparing suitably functionalized acyclic precursors and controlling the regiochemistry of the ring-forming cyclization often make this approach more complex and lower-yielding compared to modifying a pre-formed aromatic system. Consequently, the literature predominantly focuses on the derivatization of existing pyridine rings for the synthesis of such compounds.
Strategic Functional Group Interconversions on Pyridine Systems
The most prevalent and efficient route to this compound involves a two-step sequence starting from a dichloropyridine precursor. This strategy hinges on late-stage functionalization, first introducing the fluorine atoms and subsequently installing the iodine at the desired position.
Halogen Exchange Reactions for Fluorination and Iodination
Halogen exchange (HALEX) reactions are a cornerstone of organofluorine chemistry, allowing for the replacement of chlorine or bromine atoms with fluorine. This is typically followed by a directed iodination step to complete the synthesis.
The initial step in the synthesis of this compound is the conversion of 2,5-dichloropyridine (B42133) to 2,5-difluoropyridine (B1303130) (which is equivalent to 3,6-difluoropyridine by numbering convention). This transformation is achieved via a nucleophilic aromatic substitution known as the Halex reaction. semanticscholar.org In this process, chlorine atoms, particularly at the activated 2- and 6- (or α-) positions of the pyridine ring, are displaced by fluoride (B91410) ions.
High-boiling polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) are typically required to achieve the high temperatures needed for the reaction and to solubilize the fluoride salt. google.com Cesium fluoride (CsF) is often the reagent of choice due to its higher reactivity and solubility in organic solvents compared to other alkali metal fluorides like potassium fluoride (KF). mdpi.comnih.gov However, KF can also be effective, often at higher temperatures or with the aid of phase-transfer catalysts. google.com The reaction proceeds by heating the dichloropyridine with an excess of the anhydrous fluoride salt.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Typical Yield |
| 2,5-Dichloropyridine | Cesium Fluoride (CsF) | DMSO | 120-150 | Moderate to Good |
| 2,5-Dichloropyridine | Potassium Fluoride (KF) | Sulfolane | 180-235 | Moderate |
| 3-Substituted-2,6-dichloropyridines | Cesium Fluoride (CsF) | DMSO | Not specified | Good |
This table presents typical conditions for Halex difluorination reactions on dichloropyridine scaffolds based on reported methodologies. google.commdpi.com
Once 3,6-difluoropyridine is obtained, the iodine atom is introduced at the 2-position through a highly regioselective process known as directed ortho-metalation (DoM). wikipedia.org In this reaction, the fluorine atom at the 3-position and the pyridine nitrogen atom cooperatively direct a strong base to deprotonate the C-2 position, which is the most acidic proton due to the inductive effects of the adjacent electronegative fluorine and nitrogen atoms.
The reaction is typically carried out at very low temperatures (-78 °C to -100 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). A strong organolithium base, most commonly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to effect the deprotonation, forming a transient 2-lithio-3,6-difluoropyridine intermediate. mdpi.com This highly reactive organometallic species is then quenched by adding an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the final product, this compound. nih.gov The regioselectivity of this reaction is excellent, providing exclusive formation of the 2-iodo isomer. scispace.com
| Starting Material | Base | Solvent | Temperature (°C) | Iodine Source | Typical Yield |
| 3,6-Difluoropyridine | n-Butyllithium (n-BuLi) | THF | -78 | Iodine (I₂) | Good to Excellent |
| 3,6-Difluoropyridine | Lithium Diisopropylamide (LDA) | THF | -78 | Iodine (I₂) | Good to Excellent |
| 1-Aryl-3-CF₃-pyrazoles | n-Butyllithium (n-BuLi) | THF | -78 | Iodine (I₂) | 86% |
This table illustrates common conditions for directed ortho-lithiation followed by iodination, a standard method for regioselective iodination of activated aromatic systems. nih.gov
Selective Derivatization of Polyhalogenated Pyridine Scaffolds
An alternative, though often more complex, approach involves the selective and stepwise functionalization of a more heavily halogenated pyridine, such as pentachloropyridine. The reactivity of chlorine atoms on the pyridine ring towards nucleophilic substitution varies with their position (α > γ > β). This differential reactivity can be exploited to sequentially replace specific chlorine atoms with fluorine using controlled amounts of a fluorinating agent like KF under carefully managed temperature conditions. googleapis.comgoogleapis.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the two-step synthesis of this compound involves fine-tuning the conditions for both the Halex fluorination and the directed ortho-metalation-iodination.
For the fluorination step , key variables include the choice of fluoride source, solvent, and temperature. While CsF is more reactive, KF is more economical for large-scale synthesis. google.com The complete exclusion of water is critical, as trace amounts can significantly reduce the nucleophilicity of the fluoride anion and lead to side reactions. Patents describe processes where yields can be improved by ensuring the anhydrous nature of the reagents and solvent, with yields for similar fluorinations reaching over 90% under optimized conditions. google.com Continuous removal of the product by distillation as it is formed can also drive the reaction to completion and prevent product degradation at high temperatures. google.com
For the directed ortho-metalation and iodination step , the critical parameter is maintaining a very low temperature (typically -78 °C or below) during the lithiation. mdpi.com Allowing the reaction mixture to warm can lead to side reactions, such as rearrangement or decomposition of the aryllithium intermediate. The choice of base (n-BuLi vs. LDA) can also influence the outcome, although both are generally effective. The rapid and efficient trapping of the generated anion with the iodine source is crucial to maximize the yield. High yields, often exceeding 80-90%, are achievable for this type of reaction when conditions are carefully controlled. nih.gov
| Step | Parameter | Condition | Rationale / Impact on Yield |
| Fluorination | Reagent Purity | Anhydrous KF or CsF | Presence of water deactivates fluoride ions, lowering yield. |
| Solvent | Polar aprotic (DMSO, Sulfolane) | Facilitates dissolution of fluoride salt and enables high reaction temperatures. | |
| Temperature | 150-230 °C | Higher temperatures increase reaction rate but can also lead to solvent decomposition. Optimal temperature balances rate and selectivity. | |
| Iodination | Temperature | -78 °C to -100 °C | Essential for the stability of the aryllithium intermediate; warming leads to side products and reduced yield. |
| Base | n-BuLi or LDA | Strong bases are required for efficient deprotonation at the C-2 position. | |
| Atmosphere | Inert (Nitrogen or Argon) | The aryllithium intermediate is highly reactive with oxygen and moisture. |
This table summarizes key parameters for optimizing the synthesis of this compound.
Solvent Effects and Temperature Regimes in Halogenation Processes
The choice of solvent and the control of temperature are critical parameters in the synthesis of fluorinated and iodinated pyridines, significantly influencing reaction rates, yields, and the formation of byproducts.
In the fluorination of chloropyridines to produce precursors like 2,6-difluoropyridine (B73466), polar aprotic solvents are commonly employed. Dimethyl sulfoxide (DMSO) and sulfolane (tetramethylene sulfone) are frequently cited due to their ability to dissolve the reacting species and facilitate the halogen exchange reaction. For instance, in the preparation of 2,6-difluoropyridine from 2,6-dichloropyridine (B45657) using potassium fluoride (KF), the reaction can be conducted in DMSO. google.com The temperature for such reactions is typically elevated, often in the range of 175°C to 192°C. google.com Operating within this specific temperature window is crucial; lower temperatures lead to impractically slow reaction rates, while higher temperatures can cause solvent degradation and the formation of undesired byproducts. google.com
One patented process for preparing fluorinated pyridines highlights the use of a solvent mixture comprising an aprotic amide (like N-methylpyrrolidone or N,N-dimethylacetamide) and an aromatic hydrocarbon (such as toluene). googleapis.com This solvent system is advantageous as it allows for reaction temperatures between 90°C and 170°C, which is lower than the temperatures required when using a single aprotic solvent. googleapis.com The presence of the aromatic hydrocarbon can also have a positive impact on the selectivity and yield of the desired fluorinated pyridine derivatives. googleapis.com
For the subsequent iodination step, the choice of solvent depends on the specific iodinating agent and the substrate. In the synthesis of 2-amino-5-iodopyridine, a related iodinated pyridine, water has been successfully used as a solvent. google.com The reaction, which involves the addition of iodine followed by hydrogen peroxide, is maintained at a temperature of 80-90°C. google.com The use of water as a solvent presents a safer and more environmentally friendly alternative to organic solvents. google.com
The following table summarizes the impact of different solvents and temperature regimes on the synthesis of fluorinated pyridine precursors.
Catalyst and Reagent Selection for Enhanced Efficiency
The selection of appropriate catalysts and reagents is paramount for achieving high efficiency and selectivity in the synthesis of this compound and its analogs.
For the fluorination step via halogen exchange, alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF) are the most common fluorinating agents. researchgate.netgoogleapis.com CsF is often more reactive than KF and can be used under milder conditions, for example, in the difluorination of 3-substituted-2,6-dichloropyridines in dimethyl sulfoxide. researchgate.net The efficiency of these reactions can be further enhanced by the use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) and phosphonium (B103445) compounds. googleapis.comgoogleapis.com These catalysts facilitate the transfer of the fluoride ion from the solid phase to the organic phase, thereby accelerating the reaction rate. googleapis.com
Electrophilic fluorinating reagents have also been employed for the synthesis of fluorinated pyridines. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a powerful electrophilic fluorinating agent used for the fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov
For the iodination of the pyridine ring, various iodinating agents can be utilized. A direct C-H iodination protocol for pyridines has been developed using a radical-based approach, which can lead to C3 and C5 iodination. rsc.org For the synthesis of iodoarenes in general, common iodinating reagents include N-iodosuccinimide (NIS), iodine monochloride (ICl), and elemental iodine in the presence of an oxidizing agent. researchgate.net In the synthesis of 2-amino-5-iodopyridine, elemental iodine is used in conjunction with hydrogen peroxide as an oxidant. google.com
The following table provides an overview of selected catalysts and reagents and their roles in the synthesis of fluorinated iodopyridines.
Scalable Synthetic Approaches for Industrial and Large-Scale Production
The transition from laboratory-scale synthesis to industrial production of this compound requires the development of robust, cost-effective, and safe manufacturing processes. Key considerations for scalability include the availability and cost of starting materials, the efficiency of each synthetic step, the ease of purification, and the minimization of waste.
For the production of the 2,6-difluoropyridine intermediate, processes based on the halogen exchange of 2,6-dichloropyridine with potassium fluoride are often favored for large-scale synthesis due to the relatively low cost of the reagents. google.com Patented industrial processes focus on optimizing reaction conditions to maximize yield and throughput while ensuring safety. For example, a process for making 2,6-difluoropyridine in DMSO emphasizes the importance of using anhydrous KF and maintaining a specific temperature range to avoid the formation of impurities and solvent degradation, which can be problematic on a large scale. google.com The continuous distillation of the product as it is formed can also be employed to drive the reaction to completion and simplify purification. google.com
The use of solvent mixtures, as described in a European patent, can also be advantageous for large-scale production. googleapis.com By using a combination of an aprotic amide and an aromatic hydrocarbon, the reaction can be carried out at lower temperatures, which can reduce energy costs and improve the safety profile of the process. googleapis.com Furthermore, the solvent composition can be adjusted to optimize the solubility of the reactants and facilitate product isolation. googleapis.com
The choice of reagents for the iodination step on a large scale will also be dictated by cost, safety, and environmental considerations. While methods involving elemental iodine are common, the handling of large quantities of iodine and oxidizing agents requires appropriate safety measures. The development of catalytic iodination methods could offer a more sustainable and efficient alternative for industrial production.
The following table outlines key considerations for the scalable synthesis of fluorinated iodopyridines.
Reactivity and Mechanistic Investigations of 3,6 Difluoro 2 Iodopyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of electron-deficient aromatic rings, such as pyridines. The presence of strongly electron-withdrawing groups, like fluorine atoms, activates the pyridine (B92270) ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com In 3,6-difluoro-2-iodopyridine, the two fluorine atoms and the ring nitrogen significantly lower the electron density of the aromatic system, making it a highly reactive substrate for SNAr reactions.
The regioselectivity of SNAr reactions on poly-substituted pyridine rings is determined by a combination of electronic and steric factors. The positions ortho and para to the electron-withdrawing nitrogen atom are particularly activated. wikipedia.org In this compound, nucleophilic attack can potentially occur at the C-2, C-6, or C-3 positions, leading to the displacement of iodide or fluoride (B91410) ions.
Attack at C-2: This position is ortho to the ring nitrogen, making it electronically favorable for nucleophilic attack. The iodine atom is a bulky but excellent leaving group.
Attack at C-6: This position is also ortho to the ring nitrogen and is activated by the electron-withdrawing fluorine at C-3. The fluoride ion is a competent leaving group in SNAr reactions, often being displaced more readily than heavier halogens in highly activated systems. rsc.org
Attack at C-3: This position is meta to the nitrogen. It is less activated than the C-2 and C-6 positions and is generally not favored for nucleophilic attack.
Quantum mechanical calculations and frontier molecular orbital (FMO) analysis, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), are often used to predict the most likely site of attack. wuxiapptec.comresearchgate.net For activated pyridines, the LUMO lobes are typically largest at the C-2 and C-4 positions. In this case, both C-2 and C-6 are highly activated. The outcome often depends on the nature of the nucleophile and the reaction conditions, but substitution at the C-2 and C-6 positions is most commonly observed. Studies on related dichloropyrimidines show that regioselectivity is highly sensitive to substituents on the ring. wuxiapptec.comnih.gov
| Position of Attack | Activating Factors | Leaving Group | Predicted Reactivity |
|---|---|---|---|
| C-2 | Ortho to Ring Nitrogen | Iodide (I⁻) | High |
| C-6 | Ortho to Ring Nitrogen; Activated by C-3 Fluorine | Fluoride (F⁻) | High |
| C-3 | Meta to Ring Nitrogen | Fluoride (F⁻) | Low |
The presence of multiple leaving groups (one iodide, two fluorides) on the this compound scaffold allows for sequential or tandem SNAr reactions. This enables the introduction of different functional groups in a controlled manner, leading to multi-functionalized pyridine derivatives.
A typical sequence would involve an initial, more facile substitution followed by a second substitution on the modified ring. For instance, a soft nucleophile might selectively displace the iodide at the C-2 position under mild conditions. The introduction of this first substituent alters the electronic properties of the pyridine ring, which in turn influences the reactivity of the remaining fluorine atoms. A subsequent reaction, perhaps under more forcing conditions or with a different type of nucleophile, could then displace the fluoride at the C-6 position. This stepwise approach is a powerful strategy for building molecular complexity. acs.org
In SNAr reactions, the mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate. libretexts.org The rate-determining step is usually the initial attack of the nucleophile, which is accelerated by electron-withdrawing activating groups. In this compound, the primary activating groups are the two fluorine atoms and the pyridine nitrogen itself.
The mobility of the leaving group in SNAr reactions does not always follow the same trend as in SN1 or SN2 reactions (I > Br > Cl > F). For highly activated aromatic systems, the order can be reversed (F > Cl > Br > I). rsc.org This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic attack. While iodine is an excellent leaving group in terms of its ability to depart with the electron pair, the C-F bond's polarization significantly enhances the electrophilicity of the attached carbon, making it more susceptible to attack. The ultimate regioselectivity between displacing iodide at C-2 versus fluoride at C-6 often depends on a delicate balance between the leaving group's intrinsic ability to depart and the activation provided to the carbon center.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide a complementary approach to SNAr for functionalizing this compound, particularly for forming carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. mdpi.com The significant difference in reactivity between carbon-iodine and carbon-fluorine bonds allows for highly chemoselective transformations of this compound. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is C-I > C-Br > C-OTf >> C-Cl > C-F. libretexts.org This pronounced difference makes the C-I bond at the C-2 position the exclusive site of reaction, leaving the two C-F bonds intact.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron reagent, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a broad range of functional groups. scispace.com
For this compound, the Suzuki-Miyaura reaction proceeds with excellent selectivity at the C-2 position. The catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine to form a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boron reagent.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst. libretexts.org
This selective coupling provides a direct route to 2-aryl- or 2-vinyl-3,6-difluoropyridines, which are valuable intermediates in medicinal and materials chemistry.
| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 3,6-Difluoro-2-phenylpyridine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME | 3,6-Difluoro-2-(4-methoxyphenyl)pyridine |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 3,6-Difluoro-2-(thiophen-2-yl)pyridine |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 3,6-Difluoro-2-vinylpyridine |
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination and Amidation Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.net For this compound, the reaction would involve the coupling of an amine or an amide with the iodopyridine at the C-2 position. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine/amide, deprotonation by a base, and reductive elimination to yield the aminated or amidated product and regenerate the Pd(0) catalyst.
The high reactivity of the C-I bond compared to C-F or C-H bonds would ensure that the coupling occurs selectively at the 2-position. The electron-deficient nature of the pyridine ring, enhanced by the two fluorine substituents, is expected to facilitate the initial oxidative addition step, which is often rate-limiting. However, the steric hindrance from the fluorine atom at the 6-position might influence the rate of the reaction.
In a study on the amination of 2-bromopyridines, it was found that various volatile amines could be coupled effectively, though the specific substrate this compound was not included. researchgate.net For the amidation, palladium-catalyzed methods have been successfully employed for the synthesis of substituted imidazo[4,5-c]pyridines from chloropyridine precursors, demonstrating the utility of such reactions on pyridine scaffolds. nih.gov
Table 1: Predicted Buchwald-Hartwig Reaction Parameters for this compound
| Parameter | Expected Condition/Reagent | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Commonly used palladium precursors. |
| Ligand | BINAP, Xantphos, or other biaryl phosphine (B1218219) ligands | Essential for stabilizing the palladium complex and facilitating reductive elimination. |
| Base | Cs₂CO₃, K₃PO₄, or NaOtBu | Necessary for the deprotonation of the amine/amide coordinated to the palladium center. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, non-protic solvents are typically required. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Other Palladium-Catalyzed C-C, C-N, and C-O Bond Formations
Beyond the Buchwald-Hartwig reaction, this compound is a suitable substrate for a variety of other palladium-catalyzed cross-coupling reactions, leveraging the reactive C-I bond.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. The electron-deficient nature of the pyridine ring is generally favorable for this transformation. researchgate.net The general reactivity trend for halides in Suzuki coupling is I > Br > Cl, making the C-I bond at the 2-position the exclusive site of reaction. libretexts.org
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org For this compound, this would lead to the formation of a 2-alkynyl-3,6-difluoropyridine. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nrochemistry.com Studies on 2-amino-3-bromopyridines have shown that a range of terminal alkynes can be successfully coupled, highlighting the applicability of this reaction to substituted halopyridines. semanticscholar.orgscirp.org
Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene would be expected to yield a 2-alkenyl-3,6-difluoropyridine. The regioselectivity of the alkene insertion can be influenced by the electronic and steric nature of both coupling partners.
C-O Bond Formation: Palladium-catalyzed C-O bond formation, a variation of the Buchwald-Hartwig coupling, can be used to synthesize aryl ethers. This would involve the reaction of this compound with an alcohol or a phenol (B47542) in the presence of a suitable palladium catalyst and a strong base.
Copper-Mediated and Catalyzed Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming C-C, C-N, C-O, and C-S bonds with aryl halides. wikipedia.orgwikipedia.orgbyjus.com These reactions often require high temperatures but can be advantageous for certain substrates.
For this compound, an Ullmann-type reaction could be employed to form biaryl compounds, aryl amines, or aryl ethers. The reaction typically involves stoichiometric or catalytic amounts of copper or copper salts. The electron-withdrawing nature of the fluorine atoms would activate the C-I bond towards nucleophilic attack, a key step in some proposed mechanisms for the Ullmann reaction. Copper-catalyzed amidation has been used in the synthesis of substituted imidazo[4,5-c]pyridines, demonstrating its utility with pyridine substrates. nih.gov
Nickel-Catalyzed Cross-Coupling Processes
Nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for various cross-coupling reactions. ucla.edu Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has been demonstrated, showcasing the ability of nickel to couple sp² and sp³ centers. nih.govwisc.edu
For this compound, nickel catalysis could be particularly effective for Suzuki-Miyaura type couplings or for reductive couplings with other electrophiles. A nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone has been reported, providing a method for C(sp²)-C(sp²) bond formation. cas.cn Furthermore, catalytic C-F activation of polyfluorinated pyridines has been achieved with nickel catalysts, suggesting that under certain conditions, the C-F bonds of this compound could also participate in cross-coupling, although the C-I bond would be expected to be significantly more reactive. nih.gov
Substrate Scope and Limitations in Cross-Coupling Methodologies
The substrate scope for cross-coupling reactions involving this compound is expected to be broad, though certain limitations may arise.
Nucleophile Scope: In C-N and C-O couplings, a wide range of primary and secondary amines, as well as alcohols and phenols, should be tolerated. However, highly hindered nucleophiles may react slower due to the steric hindrance from the ortho-fluoro group.
Organometallic Reagent Scope: In C-C couplings like the Suzuki-Miyaura reaction, a variety of aryl, heteroaryl, and vinyl boronic acids should be effective coupling partners.
Limitations: The primary limitation in the cross-coupling chemistry of this compound is the potential for side reactions. The fluorine atoms, while generally stable, could be susceptible to nucleophilic aromatic substitution under harsh basic or high-temperature conditions. Additionally, the pyridine nitrogen can coordinate to the metal catalyst, potentially influencing its catalytic activity. The presence of other functional groups on the coupling partner must also be considered to ensure compatibility with the reaction conditions.
Directed Metalation and Subsequent Functionalization
Regioselective Lithiation and Deprotometalation Studies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comresearchgate.net The regioselectivity is governed by the directing ability of substituents on the ring, which coordinate to the lithium base and direct deprotonation to an adjacent position.
For this compound, the directing effects of the substituents and the ring nitrogen must be considered. The pyridine nitrogen is a strong directing group, favoring lithiation at the C-2 and C-6 positions. Halogens can also act as directing groups, with their ability generally decreasing in the order I > Br > Cl > F. The inductive effect of the fluorine atoms will increase the acidity of the ring protons, making deprotonation more facile.
Given these factors, the most probable site for deprotonation of this compound using a strong lithium amide base like lithium diisopropylamide (LDA) would be the C-4 position. This is because the C-5 position is sterically hindered by the C-6 fluorine, and the C-2 position is already substituted. The directing effect of the C-3 fluorine would favor deprotonation at C-4. Studies on the regioselective ortho-lithiation of various halopyridines have shown that deprotonation typically occurs at the position flanked by the most activating and acidifying groups. researchgate.netresearchgate.net
Alternatively, a halogen-metal exchange at the C-2 position could occur if an alkyllithium reagent such as n-butyllithium is used, although this is generally less common for iodoarenes compared to bromoarenes in the presence of acidic protons.
Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a new functional group at the C-4 position.
Table 2: Predicted Regioselectivity of Lithiation for this compound
| Position | Directing/Activating Groups | Predicted Outcome |
|---|---|---|
| C-4 | Pyridine N (meta), F (ortho) | Most likely site of deprotonation with LDA due to the combined directing and acidifying effects. |
| C-5 | F (ortho), Pyridine N (para) | Less likely due to steric hindrance from the C-6 fluorine and weaker directing effect from the para nitrogen. |
Trapping of Organometallic Intermediates with Electrophiles
The presence of the iodine atom at the 2-position of this compound provides a handle for the generation of organometallic intermediates through halogen-metal exchange reactions. These intermediates, typically organolithium or organomagnesium species, are potent nucleophiles that can be trapped with a variety of electrophiles to introduce new functional groups at the 2-position of the pyridine ring.
The generation of the 3,6-difluoro-2-pyridyl organometallic species is generally achieved by treating this compound with a strong base, such as n-butyllithium or a Grignard reagent, at low temperatures to prevent side reactions. The resulting organometallic intermediate is highly reactive and can be quenched with a range of electrophiles. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup yields the corresponding 3,6-difluoropyridine-2-carboxylic acid. Aldehydes and ketones react to form secondary and tertiary alcohols, respectively. Other electrophiles, such as alkyl halides, can be used to introduce alkyl substituents.
The regioselectivity of these reactions is generally high, with the new substituent being introduced exclusively at the 2-position, the original site of the iodine atom. The fluorine atoms at the 3- and 6-positions influence the reactivity of the organometallic intermediate by inductively withdrawing electron density, which can affect its stability and nucleophilicity.
| Organometallic Intermediate | Electrophile | Product |
| 3,6-Difluoro-2-lithiopyridine | Carbon Dioxide (CO2) | 3,6-Difluoropyridine-2-carboxylic acid |
| 3,6-Difluoro-2-lithiopyridine | Benzaldehyde | (3,6-Difluoro-2-pyridyl)(phenyl)methanol |
| 3,6-Difluoro-2-magnesiobromopyridine | Acetone | 2-(3,6-Difluoro-2-pyridyl)propan-2-ol |
Radical Reactions and Direct C-H Functionalization
In addition to its utility in organometallic chemistry, this compound can also participate in radical reactions and direct C-H functionalization processes. These methods offer alternative pathways for the modification of the pyridine ring, often under milder conditions and with different selectivity compared to traditional ionic reactions.
Oxidative Coupling Reactions
While specific examples of oxidative coupling reactions directly involving this compound are not extensively documented in the literature, the principles of such reactions can be applied. Oxidative coupling reactions typically involve the formation of a carbon-carbon or carbon-heteroatom bond through a process that formally involves the removal of two hydrogen atoms and the formation of a new bond, often facilitated by a metal catalyst and an oxidant.
In the context of this compound, a hypothetical oxidative coupling could involve the palladium-catalyzed reaction with an arene, where a C-H bond on the arene and the C-I bond of the pyridine derivative are coupled. Such a reaction would likely proceed through a catalytic cycle involving oxidative addition of the C-I bond to a low-valent palladium species, followed by coordination of the arene, C-H activation, and reductive elimination to form the coupled product and regenerate the catalyst. The fluorine atoms would be expected to influence the electronic properties of the pyridine ring and thus the efficiency and selectivity of the catalytic cycle.
Halogen Transfer Processes and C-H Etherification
Halogen transfer processes represent a type of radical reaction where a halogen atom is transferred from one molecule to another. In the context of this compound, the carbon-iodine bond is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to generate a 3,6-difluoro-2-pyridyl radical. This radical can then participate in subsequent reactions.
One potential application of this reactivity is in C-H etherification reactions. A radical-mediated C-H etherification could involve the generation of the 3,6-difluoro-2-pyridyl radical in the presence of an alcohol and an oxidant. The pyridyl radical could then abstract a hydrogen atom from a suitable C-H bond of another molecule, and the resulting carbon-centered radical could be trapped by the alcohol to form an ether linkage. However, specific and detailed research findings on such a process for this compound are limited.
The "halogen dance" is a related phenomenon observed for some halopyridines, where a halogen atom migrates from one position to another on the pyridine ring via a series of deprotonation and reprotonation steps involving organometallic intermediates. While not a radical process, it highlights the lability of halogen atoms on the pyridine ring and the potential for complex rearrangements.
Applications of 3,6 Difluoro 2 Iodopyridine As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Highly Substituted Pyridine (B92270) Derivatives
The inherent reactivity of the carbon-fluorine and carbon-iodine bonds in 3,6-difluoro-2-iodopyridine makes it an exceptional starting material for the synthesis of highly substituted pyridine scaffolds. The differential reactivity of these leaving groups allows for a stepwise and controlled introduction of various substituents onto the pyridine ring.
Preparation of 2,3,6-Trisubstituted Pyridines
The synthesis of 2,3,6-trisubstituted pyridines is a key application of this compound. The two fluorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the iodine atom at the C2 position can participate in various palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a programmed and regioselective introduction of three different substituents.
A common strategy involves the initial displacement of the more reactive fluorine atom at the C6 position by a nucleophile. The choice of nucleophile can be broad, including alcohols, thiols, and amines. Following this initial substitution, the remaining fluorine at the C2 position and the iodine at the C2 position can be further functionalized. For instance, a tandem nucleophilic aromatic substitution approach can be employed where two different nucleophiles are introduced sequentially. nih.gov
| Entry | Nucleophile 1 (at C6) | Nucleophile 2 (at C2) | Product | Yield (%) |
| 1 | Benzylamine | Morpholine | 2-(Morpholino)-3-fluoro-6-(benzylamino)pyridine | 75 |
| 2 | Sodium methoxide | Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-fluoro-6-methoxypyridine | 82 |
| 3 | Ethanethiol | Piperidine | 2-(Piperidin-1-yl)-3-fluoro-6-(ethylthio)pyridine | 68 |
This table presents hypothetical examples based on the general reactivity described in the sources and is for illustrative purposes.
Access to Diverse Polyfunctionalized Pyridine Scaffolds
The true versatility of this compound lies in its ability to undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a wide range of polyfunctionalized pyridine scaffolds. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for introducing aryl, heteroaryl, alkynyl, and amino groups.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the C2 position by coupling with boronic acids or their esters. This is a widely used method for constructing biaryl structures, which are common motifs in pharmaceuticals.
Sonogashira Coupling: Terminal alkynes can be coupled to the C2 position of the pyridine ring via the Sonogashira reaction, providing access to alkynyl-substituted pyridines. These compounds can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed amination reaction enables the introduction of a wide range of primary and secondary amines at the C2 position, offering a direct route to 2-aminopyridine (B139424) derivatives.
| Coupling Reaction | Reactant | Catalyst/Ligand | Base | Product | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Phenyl-3,6-difluoropyridine | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-(Phenylethynyl)-3,6-difluoropyridine | 78 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | N-Phenyl-3,6-difluoropyridin-2-amine | 92 |
This table presents hypothetical examples based on general palladium-catalyzed coupling reactions and is for illustrative purposes.
Integration into Biologically Active Molecules and Pharmaceutical Intermediates
The highly substituted pyridine derivatives accessible from this compound are valuable scaffolds in drug discovery due to their presence in a wide array of biologically active molecules. The ability to precisely control the substitution pattern allows for the fine-tuning of pharmacological properties.
Precursors for Drug Discovery Lead Compounds
The 2,3,6-trisubstituted pyridine core is a privileged scaffold in medicinal chemistry. nih.gov By leveraging the synthetic strategies outlined above, a diverse library of compounds can be generated from this compound for screening against various biological targets. The fluorine atoms themselves can be beneficial, often improving metabolic stability and binding affinity. The versatility of this building block allows for the rapid exploration of structure-activity relationships (SAR), accelerating the process of lead compound identification and optimization.
Design of Novel Protein Kinase C Theta (PKCθ) Inhibitors
A significant application of this compound is in the synthesis of inhibitors of Protein Kinase C theta (PKCθ), a key enzyme involved in T-cell activation and a promising target for autoimmune diseases. researchgate.net Research has shown that 2,3,6-trisubstituted pyridines with lipophilic substituents exhibit strong PKCθ inhibitory activity. researchgate.net
The synthesis of these inhibitors often begins with the nucleophilic substitution of one of the fluorine atoms on a 3-substituted-2,6-difluoropyridine precursor, which can be derived from this compound. Subsequent functionalization of the remaining positions allows for the introduction of various groups to optimize potency and selectivity. This approach has been successfully used to prepare a range of novel PKCθ inhibitors, including macrocyclic derivatives. nih.gov
| Precursor | Key Transformation | Final Scaffold | Reported PKCθ IC₅₀ (nM) |
| 3-Bromo-2,6-difluoropyridine | Tandem SNAr | 2,3,6-Trisubstituted Pyridine | 10-100 |
| 3-Cyano-2,6-difluoropyridine | SNAr followed by cyclization | Macrocyclic Pyridine | <10 |
This table is a representative summary of findings and not exhaustive.
Intermediates for Lipid Kinase Inhibitors
The pyridine scaffold is also a key feature in the design of inhibitors for lipid kinases, such as phosphoinositide 3-kinases (PI3Ks), which are implicated in cancer and inflammatory diseases. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, the versatile functionalization possibilities of this building block make it a highly plausible intermediate for the synthesis of complex heterocyclic systems found in lipid kinase inhibitors. The ability to introduce diverse substituents at the C2, C3, and C6 positions allows for the construction of molecules with the specific steric and electronic properties required for potent and selective inhibition of these enzymes. For instance, patent literature describes substituted pyridazine (B1198779) compounds as PI3K inhibitors, and the synthetic strategies employed could potentially be adapted using this compound as a starting material to generate novel pyridine-based analogues.
Synthetic Retinoid Analogues
The 2-iodo substituent on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing the carbon-carbon bonds necessary to build the complex framework of retinoid analogues. For instance, a Suzuki coupling reaction could be envisioned between this compound and a suitable boronic acid or ester partner containing a portion of the retinoid polyene chain. The fluorine atoms at the 3- and 6-positions would remain to influence the electronic properties and metabolic stability of the final molecule, a common strategy in modern drug design.
A hypothetical synthetic route could involve the following steps:
Suzuki Coupling: Reaction of this compound with a vinylboronic ester to introduce a side chain.
Further Elaboration: Subsequent reactions to extend the polyene system.
Functional Group Modification: Conversion of a terminal group to a carboxylic acid or other functional group characteristic of retinoids.
The fluorine substituents would likely enhance the lipophilicity of the resulting analogue, potentially improving its pharmacokinetic profile.
Advanced Material Science Applications
Fluorinated polymers are highly sought after for their exceptional thermal stability, chemical resistance, and unique optical and electronic properties. acs.org The incorporation of fluorinated pyridine units into polymer backbones can impart desirable characteristics such as low dielectric constants and hydrophobicity. acs.org While the direct use of this compound as a monomer in polymerization has not been extensively documented, its reactivity profile suggests it could serve as a valuable precursor for the synthesis of specialized monomers.
The iodo group at the 2-position can be readily converted into other functional groups suitable for polymerization. For example, a Sonogashira coupling could be employed to introduce terminal alkyne functionalities, creating a difunctional monomer that could undergo polymerization through various methods, including click chemistry or oxidative coupling.
Table 1: Potential Polymerization Strategies Involving this compound Derived Monomers
| Polymerization Method | Monomer Synthesis from this compound | Resulting Polymer Feature |
| Suzuki Polycondensation | Conversion of the iodo group to a boronic ester. | Poly(phenylene-pyridine) type structures with fluorine substituents. |
| Sonogashira Polycondensation | Introduction of two terminal alkyne groups via Sonogashira coupling. | Conjugated polymers with potential applications in organic electronics. |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a fluoride (B91410) ion by a diol or diamine linker. | Poly(ether-pyridine) or poly(amine-pyridine) structures. |
The presence of two fluorine atoms on the pyridine ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr), offering another avenue for its incorporation into polymer chains. mdpi.com
Preparation of Pyridine Isotopologs for ADME (Absorption, Distribution, Metabolism, Excretion) Studies
Isotopically labeled compounds are indispensable tools in drug discovery and development, particularly for ADME studies. nih.govchemrxiv.org The incorporation of stable isotopes such as ¹⁵N allows for the tracking of a drug candidate and its metabolites in biological systems.
The synthesis of ¹⁵N-labeled pyridines can be achieved through various methods, including de novo synthesis or isotope exchange on a pre-existing pyridine ring. nih.gov A notable method involves the ring-opening of a pyridine to a Zincke imine intermediate, followed by ring-closing with a ¹⁵N-labeled ammonium (B1175870) salt. chemrxiv.org This approach has been shown to be applicable to a wide range of substituted pyridines.
The application of this methodology to this compound would involve the following conceptual steps:
Activation: Reaction of this compound with an activating agent (e.g., 2,4-dinitrochlorobenzene or a triflic anhydride (B1165640) derivative).
Ring-Opening: Treatment with a secondary amine to form the corresponding Zincke imine.
Ring-Closing: Reaction with ¹⁵NH₄Cl to form the ¹⁵N-labeled this compound.
The electron-withdrawing nature of the fluorine and iodine substituents could influence the efficiency of the ring-opening and closing steps. However, the generality of the Zincke-based methods suggests that this would be a feasible route to the desired isotopolog. The resulting ¹⁵N-labeled this compound could then be used in the synthesis of more complex molecules for ADME studies.
Advanced Characterization and Spectroscopic Analysis in 3,6 Difluoro 2 Iodopyridine Research
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Elucidation of Molecular Structures
No published single-crystal X-ray diffraction data for 3,6-difluoro-2-iodopyridine could be located. This information is essential for definitively determining its three-dimensional molecular structure, including precise bond lengths and angles between the carbon, nitrogen, fluorine, iodine, and hydrogen atoms.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)
Without crystallographic data, a detailed analysis of the crystal packing and the nature of intermolecular interactions, such as potential halogen bonding involving the iodine and fluorine substituents, cannot be performed. Such analysis would provide insight into the solid-state architecture of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed ¹H, ¹³C, and ¹⁹F NMR spectroscopic data, including chemical shifts (δ) and coupling constants (J), have not been reported in the scientific literature for this compound. This data is crucial for confirming the compound's structural assignment in solution and understanding the electronic environment of the pyridine (B92270) ring.
High-Resolution Mass Spectrometry (HRMS) for Compound Verification
While commercial suppliers list the molecular formula and weight, specific high-resolution mass spectrometry data that would experimentally verify the exact mass and elemental composition of this compound is not available in published research.
Theoretical and Computational Studies of 3,6 Difluoro 2 Iodopyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3,6-Difluoro-2-iodopyridine, DFT calculations are pivotal in elucidating its fundamental chemical properties.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. DFT calculations can map the distribution of electrons and predict sites susceptible to electrophilic or nucleophilic attack. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Fukui functions.
The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. For this compound, the electron-withdrawing nature of the fluorine and iodine atoms is expected to influence these frontier orbitals significantly.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). In the case of this compound, the nitrogen atom is expected to be an electron-rich site, while the carbon atoms bonded to the halogens would be relatively electron-deficient.
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Mechanistic Pathway Elucidation and Transition State Analysis
DFT calculations are invaluable for exploring the mechanisms of chemical reactions involving this compound. A common reaction for such electron-deficient aromatic compounds is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov Computational studies can model the entire reaction pathway, from reactants to products, through the identification of intermediates and transition states.
The analysis of the transition state, which represents the highest energy point along the reaction coordinate, is crucial for determining the reaction's feasibility and rate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the kinetic barrier of the reaction. For this compound, DFT can be used to model the attack of a nucleophile at the carbon bearing the iodine or fluorine atoms, allowing for a comparison of the activation barriers for the displacement of each halogen. These studies often reveal a stepwise mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. libretexts.org
| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |
|---|---|---|
| Reactants | This compound + Nu- | 0.0 |
| Transition State 1 | [TS1]- | +15.2 |
| Intermediate | Meisenheimer Complex | -5.8 |
| Transition State 2 | [TS2]- | +10.5 |
| Products | Substituted Pyridine (B92270) + I- | -12.0 |
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
When a molecule has multiple reactive sites, predicting the regioselectivity of a reaction is essential. For this compound, a nucleophile could potentially attack the carbon at position 2 (bonded to iodine) or the carbon at position 6 (bonded to fluorine). DFT calculations can predict the preferred site of attack by comparing the activation energies for the different possible reaction pathways. researchgate.net The pathway with the lower activation energy will be the kinetically favored one, thus determining the major product. The stability of the resulting intermediates also plays a significant role in determining the regioselectivity.
Influence of Solvent Models on Computational Outcomes
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either explicit or implicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT studies. rsc.org These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute. Including a solvent model is crucial for obtaining results that are comparable to experimental observations, as the solvent can stabilize charged species like transition states and intermediates.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational preferences of molecules over time. mdpi.comnih.gov For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational modes and intermolecular interactions in a condensed phase. By simulating the molecule's movement over time, MD can reveal how it interacts with solvent molecules and other solute molecules, which can be important for understanding its behavior in solution and in the solid state.
Advanced Computational Methods for Halogenated Heterocycles
Beyond standard DFT and MD, more advanced computational methods can be employed to study specific properties of halogenated heterocycles. For instance, methods that account for relativistic effects may be important for accurately describing the properties of the iodine atom. Furthermore, high-level ab initio methods can be used to benchmark the results obtained from DFT calculations for smaller model systems. The study of halogen bonding, a non-covalent interaction involving a halogen atom, is another area where advanced computational methods can provide significant insights into the intermolecular interactions of this compound. mdpi.com
Future Directions and Emerging Research Avenues for 3,6 Difluoro 2 Iodopyridine
Development of Novel, Sustainable, and Green Synthetic Methodologies
The traditional synthesis of fluorinated pyridines often involves harsh reaction conditions, hazardous reagents, and multi-step procedures that generate significant waste. Future research will prioritize the development of synthetic protocols that align with the principles of green chemistry.
Key areas of focus will include:
Microwave-Assisted Synthesis: This technology has been recognized as a green chemistry tool that can dramatically reduce reaction times, improve yields, and often enables the use of less hazardous solvents. nih.gov The application of microwave irradiation to the synthesis of 3,6-Difluoro-2-iodopyridine and its derivatives could lead to more efficient and environmentally benign processes. nih.gov
Reusable Catalytic Systems: The development of robust, heterogeneous, or surface-modified catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. Research into fabricating reusable vials or employing solid-supported catalysts for pyridine (B92270) synthesis is an emerging area that could reduce catalyst waste and cost. nih.gov
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and the potential for easier scale-up compared to batch processes. Adapting synthetic routes for this compound to flow chemistry could enhance efficiency and minimize by-product formation.
Alternative Solvents: A shift away from conventional polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which can be difficult to recycle, towards greener alternatives such as ionic liquids, deep eutectic solvents, or even water will be a critical research avenue. nih.govgoogle.com
| Methodological Approach | Potential Advantages for Synthesizing Pyridine Derivatives | Source |
| Microwave-Assisted Synthesis | Excellent yields, short reaction times, pure products, low-cost processing. | nih.gov |
| Surface-Modified Reusable Vials | Catalyst stability, reusability, operational simplicity. | nih.gov |
| Rh(III)-Catalyzed C–H Functionalization | One-step method, straightforward bench-top setup, high selectivity. | nih.gov |
| Halogen Exchange (Halex) Reaction | Direct conversion from chlorinated precursors using reagents like CsF or KF. | researchgate.netgoogleapis.com |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
While the iodo group at the C2 position is a well-known handle for cross-coupling reactions and the fluorine atoms activate the ring for nucleophilic aromatic substitution, the full reactive potential of this compound remains to be explored. Future research will likely uncover novel transformations.
Site-Selective C–H Functionalization: The pyridine core possesses C-H bonds at the C4 and C5 positions that are challenging to functionalize selectively. beilstein-journals.orgnih.gov A major future direction will be the development of transition-metal catalyzed methods to directly introduce alkyl, aryl, or other functional groups at these distal positions, bypassing the need for pre-functionalized starting materials. nih.govnih.gov
Radical-Mediated Reactions: Emerging strategies in synthetic chemistry harness the unique reactivity of pyridinyl radicals. acs.org Photochemical or organocatalytic methods could generate radical intermediates from this compound, enabling novel couplings and functionalizations that are complementary to traditional ionic pathways. acs.org
Dearomatization Strategies: A novel approach to functionalizing inert positions on the pyridine ring involves temporary dearomatization. chemeurope.comuni-muenster.de This strategy creates reactive intermediates that can engage with various reagents before rearomatizing to yield the functionalized pyridine. Applying this concept to this compound could unlock access to previously inaccessible derivatives. chemeurope.comuni-muenster.de
Photoredox Catalysis: The use of visible light and photoredox catalysts to generate oxygen-centered radicals from pyridine N-oxides represents another frontier. acs.org This allows for hydrogen atom transfer (HAT) processes to achieve C-H functionalization under mild conditions, a methodology that could be extended to derivatives of this compound. acs.org
Expansion of Biological Applications beyond Current Scope
Fluorine-containing pyridine derivatives are pivotal structures in modern drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties. researchgate.net While this scaffold is already present in numerous approved drugs, this compound represents a building block with significant untapped potential.
Future research will likely target a broader range of therapeutic areas:
Oncology: Pyridine and its derivatives have shown significant anticancer effects against various cell lines. rsc.orgnih.gov The this compound scaffold can be elaborated to design novel kinase inhibitors, tubulin polymerization inhibitors, or agents that induce apoptosis in cancer cells. rsc.orgnih.gov
Neurodegenerative Diseases: The unique properties of fluorinated pyridines make them attractive for developing agents targeting conditions like Alzheimer's disease. researchgate.netnih.gov
Infectious Diseases: There is ongoing potential for developing new antibacterial, antifungal, and antitubercular agents based on this core structure. nih.gov
Agrochemicals: The difluoromethyl group, often found in potent agrochemicals, highlights the importance of fluorinated pyridines in this sector. chemeurope.comuni-muenster.de this compound can serve as a precursor for new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.
| Therapeutic Area | Role of Pyridine Derivatives | Source |
| Anticancer | Act as kinase inhibitors (e.g., EGFR), induce apoptosis, halt cell proliferation. | researchgate.netrsc.orgnih.govnih.gov |
| Anti-Alzheimer's | Serve as core structures in developing new therapeutic agents. | researchgate.netnih.gov |
| Antidiabetic | Investigated for potential in managing diabetes. | researchgate.net |
| Antioxidant | Explored for their ability to combat oxidative stress. | researchgate.net |
| Anti-inflammatory | Used as a scaffold for compounds with anti-inflammatory properties. | nih.gov |
| Antibacterial/Antifungal | Form the basis of new agents to combat microbial infections. | nih.gov |
Rational Design of Highly Selective Catalytic Systems for Pyridine Functionalization
A significant challenge in pyridine chemistry is achieving site-selectivity, particularly in molecules with multiple potential reaction sites like this compound. nih.gov Future research will focus heavily on the rational design of sophisticated catalytic systems to control where a chemical transformation occurs.
Ligand Design: The development of novel ligands for transition metals (e.g., palladium, rhodium, nickel, iridium) is crucial for tuning the reactivity and selectivity of the catalyst. beilstein-journals.orgnih.gov This includes chiral ligands to achieve enantioselective functionalization.
Bimetallic Catalysis: The use of cooperative bimetallic catalyst systems, such as Ni-Al complexes, has shown promise in improving reactivity and controlling selectivity in pyridine alkylation, an approach that could be vital for functionalizing the this compound core. beilstein-journals.org
Directing Groups: While the ultimate goal is often non-directed C-H functionalization, the use of transient or removable directing groups will continue to be a powerful strategy for achieving high regioselectivity in the short term.
Computational Chemistry: Quantum mechanical calculations and density functional theory (DFT) will play an increasingly important role in understanding reaction mechanisms and predicting the outcomes of catalytic reactions, thereby guiding the design of more efficient and selective catalysts.
Integration of Machine Learning and Artificial Intelligence in Predictive Organic Chemistry for Pyridine Derivatives
The intersection of data science and chemistry is set to revolutionize how research is conducted. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate the discovery and optimization of reactions and molecules involving this compound.
Predictive Reactivity Models: ML algorithms can be trained on large datasets of chemical reactions to predict the most likely outcome of a reaction, including identifying the major product and predicting its yield. researchgate.net This can be applied to predict the site-selectivity of C-H functionalization on the this compound ring under various catalytic conditions. researchgate.net
Material and Drug Discovery: AI can screen vast virtual libraries of potential derivatives of this compound to identify candidates with desired properties, such as high binding affinity to a biological target or specific material characteristics. nih.gov A recent study demonstrated an ML-assisted approach to design pyridine-based polymers for environmental remediation, showcasing the power of this strategy. nih.gov
Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules derived from this compound, potentially identifying pathways that a human chemist might overlook.
Reaction Optimization: Design of Experiments (DoE) approaches, which systematically map reaction outcomes under varying conditions, can be coupled with ML to more rapidly identify the optimal parameters (temperature, solvent, catalyst loading) for a given transformation. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
